molecular formula C15H13N3O2 B14057597 2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide CAS No. 181135-48-8

2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide

Cat. No.: B14057597
CAS No.: 181135-48-8
M. Wt: 267.28 g/mol
InChI Key: MKRGNKRNZLHINT-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole core with a carboxamide group at the 7th position and a 4-methoxyphenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- typically involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives. One common method includes the reaction of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution, followed by further reactions to introduce the 4-methoxyphenyl group . The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For instance, benzimidazole derivatives are known to inhibit microtubule formation in parasitic organisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Albendazole: An antiparasitic benzimidazole derivative.

    Mebendazole: Another antiparasitic agent with a similar structure.

    Thiabendazole: Used to treat parasitic worm infections.

    Cyclobendazole: Known for its antifungal properties.

Uniqueness

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methoxyphenyl group enhances its biological activity and selectivity compared to other benzimidazole derivatives .

Properties

CAS No.

181135-48-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-10-7-5-9(6-8-10)15-17-12-4-2-3-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI Key

MKRGNKRNZLHINT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N

Origin of Product

United States

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